molecular formula C17H12ClN3O3S B2986185 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 895838-72-9

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2986185
CAS No.: 895838-72-9
M. Wt: 373.81
InChI Key: KJFACSPVSXXKMZ-UHFFFAOYSA-N
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Description

This compound features a benzo[d]oxazol-2-one core substituted with a chlorine atom at position 5, linked via an acetamide bridge to a 6-methylbenzo[d]thiazol-2-yl group. While direct data on this compound are sparse in the provided evidence (e.g., lacks details), its analogs and structural relatives offer insights into its physicochemical and pharmacological profile.

Properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-9-2-4-11-14(6-9)25-16(19-11)20-15(22)8-21-12-7-10(18)3-5-13(12)24-17(21)23/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFACSPVSXXKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzoxazole Ring: Starting from a suitable precursor such as 5-chloro-2-aminobenzoic acid, the benzoxazole ring can be formed through a cyclization reaction with an appropriate reagent like phosgene or a similar carbonylating agent.

    Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized from 2-aminothiophenol and a suitable aldehyde or ketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzoxazole and benzothiazole intermediates through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzoxazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the nitro or carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and oxo groups may facilitate binding to active sites, while the benzothiazole moiety could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative purposes:

2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (GB16)

  • Structure : Differs in the oxazolone moiety, which is replaced by a thiazolidinedione ring with a 4-chlorobenzylidene substituent.
  • Physical Properties :
    • Yield: 48%
    • Melting Point: 283–284°C
    • HPLC Purity: 96.02% (RT = 5.45 min)
    • Molecular Weight: 443.93 g/mol

N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g)

  • Structure : Contains a 1,3,4-thiadiazole-thioacetamide linker instead of the oxazolone-acetamide group.
  • Physical Properties :
    • Melting Point: 263–265°C
    • Molecular Weight: 456.56 g/mol (GC-MS: 456.44)
  • Biological Activity : Exhibits antiproliferative effects, likely through VEGFR-2 inhibition or interference with cell cycle progression.

3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide (CAS 902254-49-3)

  • Structure : Shares the 5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl group but employs a propanamide chain linked to a sulfamoylphenyl-thiazole moiety.
  • Molecular Weight : 478.9 g/mol
  • Key Differences : The extended propanamide chain and sulfamoyl group may enhance solubility but reduce membrane permeability compared to the acetamide-linked benzothiazole in the target compound.

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8)

  • Structure : Features a thiadiazole-pyridazine scaffold with a thioacetamide linker.

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Potential Biological Targets
Target Compound Benzo[d]oxazolone + Benzothiazole Not reported Not reported Chloro-oxazolone, methyl-benzothiazole Enzymes, receptors (hypothesized)
GB16 Thiazolidinedione + Benzothiazole 443.93 283–284 Chlorobenzylidene, dioxothiazolidinone Histone deacetylases, PPARs
4g Thiadiazole-thio + Benzothiazole 456.56 263–265 Phenylureido-thiadiazole VEGFR-2, apoptosis pathways
CAS 902254-49-3 Oxazolone + Sulfamoylphenyl 478.9 Not reported Sulfamoyl, thiazole Metabolic enzymes (e.g., proteases)

Biological Activity

The compound 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic derivative that falls within the class of benzoxazole and benzothiazole compounds. These classes are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16ClN3O2SC_{19}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 367.86 g/mol. The structural components include a benzoxazole moiety linked to a benzothiazole unit, which is often associated with significant pharmacological properties.

Target Interactions

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Voltage-Gated Sodium Channels (VGSCs) : These channels are crucial for neuronal excitability and have been implicated in the anticonvulsant activity of related compounds .
  • Enzyme Inhibition : Studies show that similar benzothiazole derivatives can inhibit enzymes involved in oxidative stress responses, such as superoxide dismutase and acetylcholinesterase.
  • Quorum Sensing Inhibition : Related compounds have demonstrated the ability to inhibit bacterial quorum sensing pathways, suggesting potential antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Preliminary results indicate:

  • Cytotoxicity : In vitro studies revealed significant cytotoxic effects against tumorigenic cell lines, with IC50 values indicating potent activity (e.g., IC50 = 32 ng/mL for certain derivatives) .
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death .

Antimicrobial Effects

The compound's antimicrobial properties are noteworthy:

  • Bacterial Inhibition : It has shown effectiveness against a range of bacterial strains, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds:

  • Cellular Protection : The compound has demonstrated protective effects against oxidative stress-induced neuronal damage by modulating key signaling pathways (e.g., Akt/GSK-3β/NF-κB).

Study 1: Anticancer Activity Assessment

A study conducted on the cytotoxic effects of the compound on MCF-7 breast cancer cells revealed:

CompoundIC50 (µM)Mechanism
This compound0.004Apoptosis induction via caspase activation

This study highlights the compound's potential as an anticancer agent through apoptosis induction.

Study 2: Neuroprotective Properties

Another research focused on the neuroprotective effects against amyloid-beta toxicity showed:

TreatmentCell Viability (%)Mechanism
Compound Treatment85%Inhibition of ROS production

This suggests that the compound could be beneficial in neurodegenerative diseases like Alzheimer's.

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